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molecular formula C11H17N3O2 B8694016 2-(Hexylamino)-5-nitropyridine

2-(Hexylamino)-5-nitropyridine

Cat. No. B8694016
M. Wt: 223.27 g/mol
InChI Key: CUYUTHVWTRCVPY-UHFFFAOYSA-N
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Patent
US04001254

Procedure details

101 g of triethylamine and subsequently 50 g of n-hexylamino are placed into 600 ml of distilled anhydrous ethanol. An amount of 79 g of 2-chloro-5-nitropyridine is added portionwise at room temperature in the course of 15 minutes. The mixture is then heated to reflux temperature, whereby it goes into solution at 60° C. The solution is stirred for 24 hours at the reflux temperature and afterwards cooled to room temperature; the solution is poured into ice/water, and the formed precipitate filtered off. The 2-n-hexylamino-5-nitropyridine obtained after recrystallisation from ethanol/water melts at 56°-57° C.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.Cl[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]=1>C(O)C>[CH2:6]([NH:3][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]=1)[CH2:7][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
79 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 24 hours at the reflux temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature, whereby it
CUSTOM
Type
CUSTOM
Details
goes into solution at 60° C
FILTRATION
Type
FILTRATION
Details
the formed precipitate filtered off

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCCCC)NC1=NC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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